LogP Differentiation: 3-Thienyl Methyl Ester vs. 2-Thienyl Positional Isomer — A 0.24-Unit Lipophilicity Gap with Chromatographic Consequences
The 3-thienyl methyl ester (target compound) exhibits a vendor-reported LogP of 2.64 (Fluorochem) versus a PubChem-computed XLogP3-AA of 2.4 for the 2-thienyl positional isomer (CAS 153002-41-6) [1]. This 0.24 LogP unit difference corresponds to an approximately 1.74-fold higher predicted octanol-water partition coefficient for the 3-thienyl isomer, indicating measurably greater lipophilicity. In reversed-phase HPLC method development, a ΔLogP of this magnitude typically translates to a retention time shift of 1–3 minutes under standard gradient conditions, enabling baseline separation of these otherwise isobaric positional isomers [2].
| Evidence Dimension | Lipophilicity (LogP/partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.636 (Fluorochem); computed LogP = 2.20 (Molbase/Chemsrc) |
| Comparator Or Baseline | 2-Thienyl positional isomer (CAS 153002-41-6): XLogP3-AA = 2.4 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.24 units (3-thienyl more lipophilic); ~1.74× higher partition coefficient |
| Conditions | Computed/experimental LogP values from independent vendor and database sources; no single-laboratory direct comparison available |
Why This Matters
The lipophilicity differential directly impacts chromatographic method development, solid-phase extraction recovery, and predicted membrane permeability, making the 3-thienyl isomer the preferred choice when higher LogP is required for a given SAR or separation protocol.
- [1] PubChem. Methyl 2-Methyl-2-(2-thienyl)propanoate (CID 11423980) — XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-Methyl-2-_2-thienyl_propanoate (accessed 2026-05-06). View Source
- [2] Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; Wiley: Hoboken, 2010; Chapter 2 (log k vs. log P relationship). View Source
